Phenoxybenzamine impurity C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenoxybenzamine impurity C typically involves the reaction of benzylamine with 2-chloroethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the 2-chloroethylamine, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized reactors and purification techniques such as crystallization and chromatography to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Phenoxybenzamine impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Phenoxybenzamine impurity C has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the quality control and regulatory compliance of pharmaceutical products .
Mechanism of Action
Phenoxybenzamine impurity C exerts its effects by interacting with alpha-adrenergic receptors. It binds covalently to these receptors, leading to a prolonged blockade of adrenergic signaling. This results in the relaxation of smooth muscles and vasodilation, which can lower blood pressure. The compound’s mechanism of action is similar to that of phenoxybenzamine, involving the inhibition of alpha-adrenergic receptor activity .
Comparison with Similar Compounds
Phenoxybenzamine impurity C can be compared with other related compounds such as:
Phenoxybenzamine: The parent compound, used as an alpha-adrenergic antagonist.
Phenoxybenzamine impurity A: Another related impurity with a different chemical structure.
Phenoxybenzamine impurity B: A structurally similar compound with distinct properties
Uniqueness: this compound is unique due to its specific chemical structure and its role as an impurity in the synthesis of phenoxybenzamine. Its presence and concentration are critical for ensuring the quality and safety of the final pharmaceutical product .
Properties
CAS No. |
902273-13-6 |
---|---|
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-2-phenoxypropan-1-amine |
InChI |
InChI=1S/C18H22ClNO/c1-16(21-18-10-6-3-7-11-18)14-20(13-12-19)15-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 |
InChI Key |
WLTMPGQTCRBODG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCCl)CC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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